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molecular formula C10H11N3O3S B1320973 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-89-9

1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1320973
M. Wt: 253.28 g/mol
InChI Key: XHIMXDLDGFQIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04301281

Procedure details

To a solution of sodium ethoxide (0.9 g. .039 g. atom of sodium in 75 ml. of ethanol) was added 6.24 g. (0.03 mole) of diethyl malonate. The ethanol was removed in a rotary evaporator. To the residue was added 100 ml. of dimethyl formamide followed by 3.3 g. (0.013 mole) of 7-methylthio-1-isopropyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione. The reaction mixture was heated under reflux for 1 hour, cooled in ice and poured into 400 ml. of water. The solution was acidified with conc. hydrochloric acid and the resulting product was collected by suction filtration. Recrystallization from ethanol gave 2 g. of product--m.p. 138°-140° C.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0.013 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5](OCC)(=O)[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].CS[C:18]1[N:19]=[CH:20]C2C(=O)OC(=O)N(C(C)C)C=2[N:32]=1.Cl>O>[CH2:10]([O:9][C:7]([C:6]1[N:32]=[CH:18][N:19]=[CH:20][CH:5]=1)=[O:8])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0.013 mol
Type
reactant
Smiles
CSC=1N=CC2=C(N(C(OC2=O)=O)C(C)C)N1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed in a rotary evaporator
ADDITION
Type
ADDITION
Details
To the residue was added 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
ADDITION
Type
ADDITION
Details
poured into 400 ml
FILTRATION
Type
FILTRATION
Details
the resulting product was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gave 2 g

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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